molecular formula C10H15NO2 B13054117 (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol

Cat. No.: B13054117
M. Wt: 181.23 g/mol
InChI Key: ATTZVVCPJSZCJA-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol: is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propane backbone. The stereochemistry of the compound is defined by the (1R,2S) configuration, which influences its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Reduction: The precursor undergoes reduction to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination to introduce the amino group.

    Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(3-hydroxyphenyl)propan-2-ol
  • (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol
  • (1R,2S)-1-Amino-1-(3-methoxyphenyl)butan-2-ol

Uniqueness

(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, influences its reactivity and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m0/s1

InChI Key

ATTZVVCPJSZCJA-XVKPBYJWSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)N)O

Origin of Product

United States

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